molecular formula C22H30O8 B1682818 Valtrate CAS No. 18296-44-1

Valtrate

Katalognummer: B1682818
CAS-Nummer: 18296-44-1
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: BDIAUFOIMFAIPU-KVJIRVJXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valtrate (C₂₂H₃₀O₈, molecular weight: 422.47) is an epoxy iridoid ester primarily isolated from Valeriana jatamansi Jones, a traditional medicinal herb used in China and India for treating nervous disorders, anxiety, and cancer . Structurally, it belongs to the valepotriate class, characterized by a bicyclic iridoid skeleton esterified with isovaleric, acetic, or other organic acids . This compound exhibits diverse pharmacological activities, including antitumor, anxiolytic, and antiparasitic effects, mediated through mechanisms such as STAT3 signaling inhibition, ROS induction, and HPA axis modulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Valtrate can be synthesized through several methods, including extraction from Valeriana roots and chemical synthesis. The extraction process typically involves the use of solvents such as methylene chloride, followed by purification using column chromatography on silica gel . The mobile phase for chromatography often consists of toluene, ethyl acetate, and methyl ethyl ketone in specific ratios .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Valeriana roots. The process includes grinding the roots, solvent extraction, and purification through chromatography. The final product is obtained by evaporating the solvent and crystallizing the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Valtrat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanisms of Action
Valtrate exhibits notable antitumor effects, particularly against glioblastoma multiforme (GBM). Research indicates that this compound significantly inhibits GBM cell proliferation by inducing mitochondrial apoptosis and suppressing invasion and migration. This is achieved through the downregulation of the platelet-derived growth factor receptor A (PDGFRA) and inhibition of the PDGFRA/MEK/ERK signaling pathway. In vivo studies demonstrated that this compound treatment resulted in reduced tumor volume and improved survival rates in tumor-bearing mice compared to controls .

Case Study: Glioblastoma

  • Study Design : GBM cell lines were treated with this compound, followed by assessments using CCK-8 assays, colony formation assays, and RNA sequencing.
  • Results : this compound treatment led to a fivefold reduction in tumor volume and extended survival in animal models.
  • : this compound shows promise as a therapeutic candidate for GBM due to its targeted action on critical signaling pathways involved in tumor progression .

Anxiolytic Effects

Behavioral Studies
this compound has been shown to possess anxiolytic properties in animal models. In a study involving rats, oral administration of this compound resulted in increased time spent in open arms during elevated plus-maze tests, indicating reduced anxiety levels. Additionally, this compound administration decreased serum corticosterone levels, suggesting its potential to modulate stress responses via the hypothalamus-pituitary-adrenal axis .

Case Study: Anxiety Reduction in Rats

  • Study Design : Rats were administered varying doses of this compound over ten days and subjected to behavioral tests.
  • Results : Significant reductions in anxiety-like behaviors were observed at doses of 10 mg/kg.
  • : this compound may serve as an effective anxiolytic agent, warranting further exploration for therapeutic use in anxiety disorders .

Antioxidant Properties

This compound's antioxidant capabilities have been explored extensively, particularly regarding its ability to mitigate oxidative stress associated with various diseases. Studies indicate that this compound exhibits strong free radical scavenging activity, which can be beneficial in clinical settings for conditions such as obesity, cancer, and neurodegeneration. The structure-antioxidant activity relationship reveals that specific structural components of this compound contribute significantly to its antioxidant efficacy .

Summary Table of Applications

ApplicationMechanism of ActionKey FindingsReferences
AntitumorInduces apoptosis; inhibits PDGFRAReduced GBM cell proliferation; decreased tumor volume
AnxiolyticModulates HPA axis; reduces corticosteroneIncreased open arm entries; decreased anxiety behavior
AntioxidantScavenges free radicalsStrong antioxidant activity; potential clinical applications

Vergleich Mit ähnlichen Verbindungen

Valtrate shares structural and functional similarities with other iridoids and valepotriates. Below is a detailed comparison:

Structural Comparison

Compound Molecular Formula Molecular Weight Key Structural Features Source
This compound C₂₂H₃₀O₈ 422.47 Epoxy group, esterified with isovaleric acid Valeriana jatamansi
Acethis compound C₂₄H₃₂O₁₀ 480.05 Additional acetyl group V. jatamansi, V. officinalis
Didrothis compound C₂₂H₃₂O₈ 424.48 Saturated iridoid core (no epoxy group) V. wallichii, V. glechomifolia
Isothis compound C₂₂H₃₀O₈ 422.47 Isomeric variation in ester substituents V. officinalis, V. sorbifolia
IVHD-Valtrate C₂₇H₃₈O₁₀ 522.58 Extended ester chain (isovaleroxyhydroxy) V. glechomifolia

Key Observations :

  • This compound’s epoxy group distinguishes it from non-epoxy analogs like didrothis compound, enhancing its reactivity with cellular targets (e.g., STAT3’s Cys712) .
  • Acethis compound’s acetyl group increases molecular weight and alters pharmacokinetics compared to this compound .
  • IVHD-valtrate’s extended ester chain may influence bioavailability and membrane permeability .

Pharmacological Activity Comparison

Compound Anticancer Activity Anxiolytic Activity Other Activities
This compound - IC₅₀: 1.07–2.52 µg/mL (pancreatic cancer)
- Induces G2/M arrest, apoptosis via STAT3/Bcl-2/Bax
Reduces corticosterone (10 mg/kg ≈ diazepam 1 mg/kg) Antileishmanial (IC₅₀: 0.8–2.3 µg/mL)
Acethis compound Limited direct data; often co-extracted with this compound Not reported Antifungal, sedative
Didrothis compound Moderate cytotoxicity (IC₅₀ > 10 µg/mL) Not reported Antispasmodic
Isothis compound IC₅₀: 17.17 µg/mL (pancreatic cancer) Not reported Antifungal
Sorbifolivaltrates Moderate activity (PC-3M prostate cancer) Not reported Cytotoxic

Key Mechanisms :

  • This compound uniquely inhibits STAT3 by binding to Cys712, disrupting dimerization and downstream targets (c-Myc, Cyclin B1) .
  • Acethis compound and isothis compound show weaker STAT3 inhibition but stronger antifungal effects due to structural variations .
  • Didrothis compound lacks epoxy groups, reducing pro-apoptotic ROS generation compared to this compound .

Stability and Degradation

This compound degrades under oxidative conditions into baldrinals, which retain partial bioactivity . In contrast:

  • Acethis compound and IVHD-valtrate exhibit higher stability in plant extracts due to acetyl or hydroxy groups .
  • Didrothis compound ’s saturated core enhances stability but reduces anticancer potency .

Chemotypic Variations

Environmental and genetic factors influence valepotriate production in Valeriana species:

  • This compound and IVHD-valtrate show moderate heritability (R² = 0.4–0.6), making them more stable across environments .
  • Acethis compound has low heritability (R² = 0.2), indicating significant environmental influence on its expression .

Biologische Aktivität

Valtrate is a bioactive compound primarily derived from Valeriana jatamansi, a plant known for its traditional medicinal uses, particularly in treating anxiety and sleep disorders. Recent studies have highlighted its diverse biological activities, including anxiolytic, anticancer, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, case studies, and relevant research findings.

1. Anxiolytic Effects

This compound has been shown to exhibit significant anxiolytic properties in animal models. A study involving rats administered this compound at doses of 5, 10, and 20 mg/kg demonstrated that the compound increased exploratory behavior in the elevated plus maze (EPM) and open field test (OFT), indicating reduced anxiety levels. Specifically, the 10 mg/kg dose was most effective, significantly decreasing serum corticosterone levels, which are indicative of stress response .

Table 1: Effects of this compound on Anxiety Models in Rats

Dose (mg/kg)EPM Open Arm EntriesOFT Central Area EntriesSerum Corticosterone Level
5ModerateLowHigh
10HighModerateLow
20ModerateLowModerate

2. Anticancer Properties

This compound also demonstrates promising anticancer activity . Research focusing on its derivative IVHD-valtrate revealed its ability to inhibit growth and induce apoptosis in ovarian cancer cell lines (A2780 and OVCAR-3). In vitro studies indicated that IVHD-valtrate arrested the cell cycle at the G2/M phase and modulated several key proteins involved in apoptosis and cell cycle regulation .

Table 2: Anticancer Activity of IVHD-Valtrate

Cell LineIC50 (µM)Apoptosis InductionCell Cycle Arrest Phase
A278015YesG2/M
OVCAR-312YesG2/M
IOSE-144 (non-cancer)>50NoN/A

3. Cytotoxic Effects

This compound exhibits cytotoxic effects against various cancer cell lines while showing lower toxicity towards non-tumorigenic cells. This selective cytotoxicity makes it a candidate for further development as a chemotherapeutic agent .

Study on Anxiolytic Effects

In a controlled study, this compound was administered to rats over ten days. The results indicated significant behavioral changes consistent with reduced anxiety levels without sedative side effects. The study utilized both EPM and OFT to assess anxiety-like behavior comprehensively .

Study on Anticancer Mechanisms

Another pivotal study explored the mechanisms through which IVHD-valtrate affects ovarian cancer cells. The findings revealed that treatment with IVHD-valtrate not only inhibited cell proliferation but also altered the expression levels of critical regulatory proteins involved in apoptosis and cell cycle progression .

Pharmacological Profile

Research indicates that this compound interacts with various molecular targets that could explain its diverse pharmacological effects. For instance, it has been shown to modulate pathways related to stress response and apoptosis, providing a biochemical basis for its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key chemical characteristics of Valtrate, and how do they influence its pharmacological activity?

this compound (C22H30O8, CAS 18296-44-1) is a cyclopenta[c]pyran-epoxide derivative with esterified 3-methylbutyryl and acetyl groups . Its molecular weight (422.47 g/mol) and lipophilic nature affect bioavailability and cellular uptake, critical for in vitro assays. Researchers should prioritize high-purity this compound (≥95% by HPLC) to minimize batch variability in pharmacological studies .

Q. What in vitro models are commonly used to screen this compound’s anticancer activity?

Standard models include human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) treated with this compound at 0–10 μM concentrations for 24–48 hours. Cytotoxicity is measured via MTT assays, while apoptosis is quantified using Annexin-V/7AAD staining and flow cytometry . Normal cell lines (e.g., MCF10A) are included to assess selectivity .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells, and what methodological approaches validate this mechanism?

this compound triggers caspase-dependent apoptosis via:

  • Caspase-3/7 cleavage : Detected by western blotting after 24-hour treatment .
  • PARP cleavage : A downstream apoptosis marker analyzed via immunoblotting .
  • Cell cycle arrest : Flow cytometry (propidium iodide staining) reveals G2/M phase arrest, linked to cyclin B1 downregulation and p21 upregulation . Researchers should validate findings across multiple cell lines and use siRNA knockdown to confirm protein roles .

Q. How does this compound inhibit cancer cell migration, and what assays quantify this effect?

this compound suppresses migration by downregulating MMP-2 and MMP-9 expression, validated via:

  • Wound-healing assays : Cells are cultured in FBS-free media, and migration is measured at 0/12/24 hours post-wounding .
  • Western blotting : MMP-2/9 protein levels are analyzed using specific antibodies .
  • Zymography : Gelatinase activity of MMPs is quantified in conditioned media .

Q. How can researchers address variability in this compound’s bioactivity across chemotypes and environmental conditions?

Chemotypic variation in this compound production (e.g., in Valeriana species) is analyzed using:

  • BLUP (Best Linear Unbiased Prediction) : Statistically adjusts for unbalanced data in multi-environment trials .
  • Multi-trait stability index (MTSI) : Identifies chemotypes with stable this compound yields under varying conditions . Standardized growth conditions (soil pH, light exposure) and HPLC quantification reduce experimental noise .

Q. What statistical methods resolve contradictions in this compound’s efficacy data across studies?

Conflicting results (e.g., variable IC50 values) arise from differences in cell culture conditions or this compound purity. Solutions include:

  • Mixed-model ANOVA : Accounts for genotype-environment interactions in pharmacological assays .
  • Meta-analysis : Aggregates data from independent studies to identify consensus mechanisms .
  • Dose-response validation : EC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism) across ≥3 replicates .

Q. Methodological Design Considerations

Q. How should researchers design experiments to isolate this compound’s mechanism from other valepotriates?

  • Fractionation : Use column chromatography to isolate this compound from crude plant extracts .
  • Co-treatment controls : Combine this compound with inhibitors (e.g., caspase inhibitors) to confirm pathway specificity .
  • Metabolomic profiling : LC-MS/MS identifies this compound-specific metabolites in treated cells .

Q. What in vivo models are appropriate for validating this compound’s antitumor effects?

  • Xenograft models : MDA-MB-231 cells injected into immunodeficient mice, with this compound administered intraperitoneally (5–10 mg/kg/day) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and body weight to assess safety .
  • Pharmacokinetics : Measure plasma this compound levels via LC-MS to correlate exposure with efficacy .

Q. Data Analysis & Interpretation

Q. How can transcriptional profiling enhance understanding of this compound’s multitarget effects?

RNA sequencing of treated cells identifies differentially expressed genes (e.g., p21, caspase-8). Functional enrichment analysis (DAVID/KEGG) links these genes to apoptosis or migration pathways . Single-cell RNA-seq further resolves heterogeneity in this compound response .

Q. What bioinformatics tools analyze this compound’s interaction with potential molecular targets?

  • Molecular docking (AutoDock Vina) : Predicts this compound’s binding to Akt or MMP-9 .
  • Network pharmacology (Cytoscape) : Maps this compound-target-pathway networks to identify synergistic nodes .
  • CRISPR screens : Genome-wide knockout libraries identify resistance mechanisms .

Eigenschaften

IUPAC Name

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIAUFOIMFAIPU-KVJIRVJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031053
Record name Valtrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18296-44-1
Record name Valtrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18296-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valtrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valtrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valtrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.